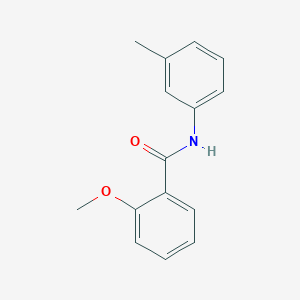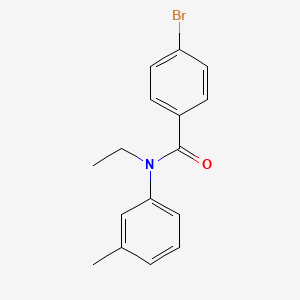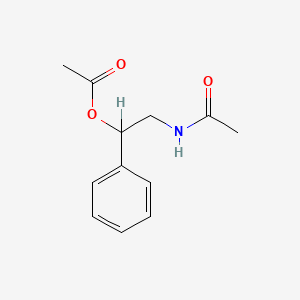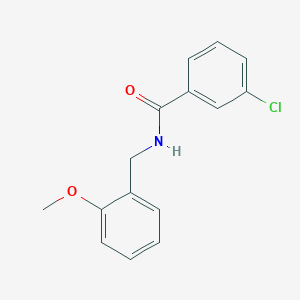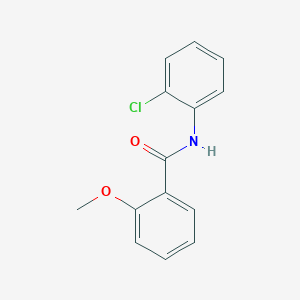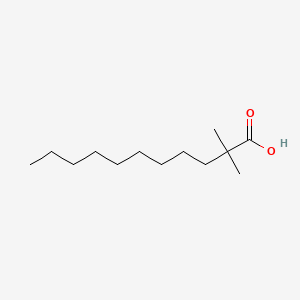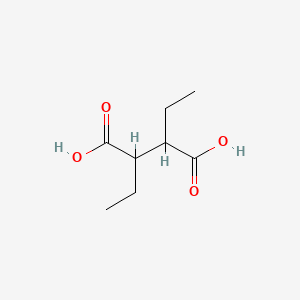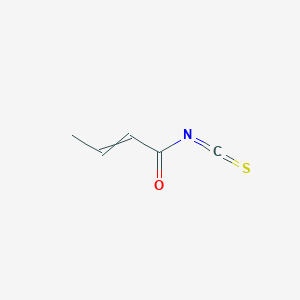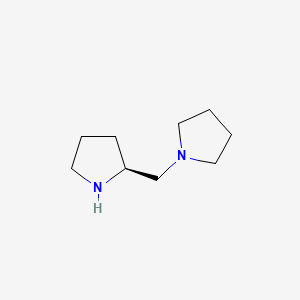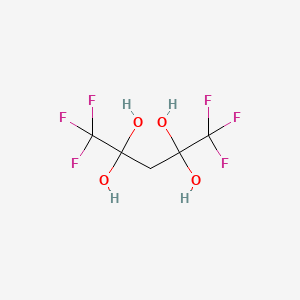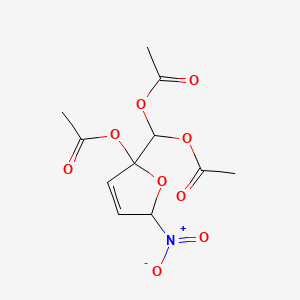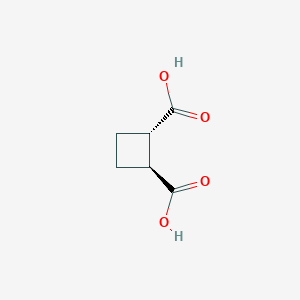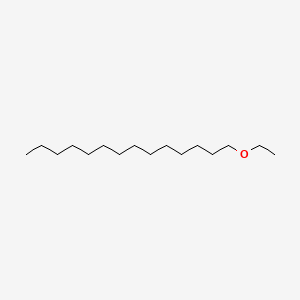
1-Ethoxytetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxytetradecane are a class of nonionic surfactants derived from the ethoxylation of fatty alcohols with carbon chain lengths ranging from 14 to 18. These compounds are widely used in various industrial and commercial applications due to their excellent emulsifying, wetting, and solubilizing properties .
Aplicaciones Científicas De Investigación
1-Ethoxytetradecane have diverse applications in scientific research:
Chemistry: Used as surfactants in organic synthesis and catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations for drug delivery and solubilization.
Industry: Widely used in detergents, emulsifiers, and corrosion inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The ethoxylation process involves the reaction of fatty alcohols with ethylene oxide. This reaction typically occurs in the presence of a catalyst, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), at elevated temperatures (around 180°C) and under controlled pressure (1-2 bar) . The reaction is highly exothermic, requiring careful control to prevent thermal runaway .
Industrial Production Methods
Industrial production of ethoxylated alcohols involves the continuous addition of ethylene oxide to the fatty alcohols in a reactor. The process is optimized to achieve the desired degree of ethoxylation, which determines the hydrophilic-lipophilic balance (HLB) of the final product. The choice of catalyst and reaction conditions can significantly influence the molecular weight distribution and functional properties of the ethoxylates .
Análisis De Reacciones Químicas
Types of Reactions
1-Ethoxytetradecane primarily undergo ethoxylation reactions. They can also participate in oxidation and reduction reactions, as well as substitution reactions with halogens and other electrophiles .
Common Reagents and Conditions
Ethoxylation: Ethylene oxide, KOH or NaOH catalyst, 180°C, 1-2 bar pressure.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) under acidic or basic conditions.
Major Products
The primary products of ethoxylation are alcohol ethoxylates with varying degrees of ethoxylation. Oxidation and reduction reactions can yield corresponding aldehydes, ketones, or alcohols, while substitution reactions can produce halogenated derivatives .
Mecanismo De Acción
The mechanism of action of alcohols, C14-18, ethoxylated is primarily based on their surfactant properties. The hydrophobic alkyl chain interacts with nonpolar substances, while the hydrophilic ethoxylate groups interact with water, reducing surface tension and enhancing solubility . This dual functionality allows them to effectively emulsify and solubilize various compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Alcohols, C12-14, ethoxylated
- Alcohols, C16-18, ethoxylated
- Alcohols, C12-15, ethoxylated
Uniqueness
1-Ethoxytetradecane are unique due to their specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes them particularly effective in applications requiring moderate to high HLB values .
Propiedades
Número CAS |
4813-58-5 |
|---|---|
Fórmula molecular |
C16H34O |
Peso molecular |
242.44 g/mol |
Nombre IUPAC |
1-ethoxytetradecane |
InChI |
InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-4-2/h3-16H2,1-2H3 |
Clave InChI |
YBZOYAQTVRQGQO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCC |
SMILES canónico |
CCCCCCCCCCCCCCOCC |
| 68154-96-1 68154-98-3 72854-13-8 |
|
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


